![molecular formula C33H38N2O11 B055180 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin CAS No. 123618-02-0](/img/structure/B55180.png)
5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
阿洛克立托品可以从富含这种生物碱的植物中提取,例如罂粟植物,使用酸性水提取方法 . 该过程包括将植物材料浸泡在酸性水中,然后进行纯化步骤以分离该化合物。 阿洛克立托品的合成路线涉及使用异喹啉衍生物和特定的反应条件来实现所需的结构 .
化学反应分析
阿洛克立托品经历各种化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
Anticancer Activity
The primary application of 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin lies in its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Leukemia : Demonstrated significant activity against leukemia cell lines, with IC50 values comparable to those of standard treatments.
- Solid Tumors : Exhibited efficacy in inhibiting the proliferation of solid tumor cells, suggesting potential for broader oncological applications.
Case Study : A study published in Cancer Chemotherapy and Pharmacology reported that this compound showed enhanced activity against multidrug-resistant cancer cells compared to conventional daunorubicin, indicating its potential as an alternative treatment option for resistant forms of cancer .
Comparative Efficacy
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Daunorubicin | 0.5 | Leukemia |
This compound | 0.2 | Multidrug-resistant Leukemia |
Doxorubicin | 0.3 | Breast Cancer |
This table illustrates the comparative efficacy of this compound against established chemotherapeutics.
Drug Development and Formulation
The unique properties of this compound make it a candidate for further drug development:
- Nanoparticle Formulations : Research is ongoing into formulating this compound within nanoparticles to enhance bioavailability and targeted delivery to tumor sites.
Case Study : A recent formulation study indicated that encapsulating this compound in lipid-based nanoparticles improved its therapeutic index while reducing systemic toxicity .
Potential for Combination Therapies
Research indicates that combining this compound with other agents could enhance therapeutic outcomes:
- Synergistic Effects : Studies have shown that when used alongside agents like cisplatin or targeted therapies, there is a synergistic effect leading to improved cell death rates in resistant cancer types.
作用机制
相似化合物的比较
生物活性
5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic with significant antitumor activity. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O4
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
The structural modifications in this compound enhance its interaction with biological targets, potentially improving its therapeutic efficacy compared to its parent compound.
Antileukemic Activity
Research has demonstrated that this compound exhibits notable antileukemic properties. In a study evaluating various N-enamine derivatives of daunorubicin, this compound showed superior activity against leukemia cell lines both in vitro and in vivo. The study indicated that the optimal antileukemic activity was associated with the structural modifications present in this derivative, highlighting its potential as an effective therapeutic agent against leukemia .
The mechanism of action for this compound is believed to involve:
- DNA Intercalation : Like other anthracyclines, it intercalates into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.
Comparative Biological Activity
A comparative analysis of this compound with other daunorubicin derivatives reveals distinct advantages:
Compound | Antileukemic Activity | Mechanism of Action |
---|---|---|
Daunorubicin | Moderate | DNA intercalation, topoisomerase inhibition |
Doxorubicin | High | DNA intercalation, topoisomerase inhibition |
This compound | High | Enhanced DNA intercalation and ROS generation |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Synthesis and Evaluation : A comprehensive study synthesized multiple N-enamine derivatives, including this compound. The evaluation showed that this derivative had enhanced antileukemic activity compared to traditional daunorubicin derivatives .
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression rates compared to controls, indicating its potential for clinical application in leukemia treatment.
- Cell Line Studies : In vitro assays using leukemia cell lines demonstrated that this compound effectively induced apoptosis at lower concentrations than standard treatments, suggesting a favorable therapeutic index.
属性
IUPAC Name |
ethyl (E)-2-[[8-acetyl-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-12-oxo-9,10-dihydro-7H-tetracen-5-ylidene]amino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O11/c1-6-19(32(41)44-7-2)35-27-16-9-8-10-20(43-5)23(16)30(39)26-25(27)29(38)17-12-33(42,15(4)36)13-21(24(17)31(26)40)46-22-11-18(34)28(37)14(3)45-22/h6,8-10,14,18,21-22,28,37-38,40,42H,7,11-13,34H2,1-5H3/b19-6+,35-27? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANWDFUNAMVWMA-GDHMGMMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C)/N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123618-02-0 |
Source
|
Record name | 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。